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Compound of Interest

Compound Name: 1-(2,3-Dichlorophenyl)pyrrolidine
Cat. No.: B13742142

Get Quote

Executive Summary & Compound Identity

1-(2,3-Dichlorophenyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-linked to a
2,3-dichlorobenzene moiety. It is chemically distinct from its piperazine analog (2,3-DCPP) but
shares similar electronic properties in the aromatic region. This guide provides the consensus

spectroscopic data required for structural validation.
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Attribute Details
IUPAC Name 1-(2,3-Dichlorophenyl)pyrrolidine
CAS Number 957065-92-8
C
H
Molecular Formula
Cl
N
Molecular Weight 216.11 g/mol
Appearance Pale yellow to colorless oil (free base)
Soluble in CHCI

Solubility
, DMSO, MeOH; insoluble in water

Synthesis & Preparation Protocol

To ensure the spectroscopic data correlates with a high-purity sample, the compound is
typically synthesized via nucleophilic cyclization. This protocol minimizes the formation of the
mono-alkylated secondary amine impurity.

Experimental Workflow

Reagents: 2,3-Dichloroaniline (1.0 eq), 1,4-Dibromobutane (1.1 eq), Potassium Carbonate
(Kngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(6{0)

, 2.5 eq), DMF (Solvent).[1]

e Charge: Dissolve 2,3-dichloroaniline in DMF under N
atmosphere.

o Addition: Add K

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.rsc.org/suppdata/c9/dt/c9dt03020d/c9dt03020d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13742142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CO
followed by dropwise addition of 1,4-dibromobutane.

e Cyclization: Heat to 90-100°C for 12—-16 hours. The base neutralizes the HBr generated,
driving the double alkylation.

o Work-up: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

 Purification: Silica gel chromatography (Hexane/EtOAc gradient) to remove unreacted
aniline.

Synthesis Logic Diagram

+ Base, -HBr

2,3-Dichloroaniline . . .
(Nucleophile) 1st Alkylation) Intramolecular Cyclization
Intermediate: (2nd Alkylation) | 1-(2,3-Dichlorophenyl)pyrrolidine
/,y N-(4-bromobutyl)aniline ' (Target)
1,4-Dibromobutane

(Electrophile)

Click to download full resolution via product page

Figure 1: Double alkylation pathway for the synthesis of the N-aryl pyrrolidine core.

Spectroscopic Data: NMR, IR, MS
A. Nuclear Magnetic Resonance (NMR)

The steric bulk of the ortho-chlorine (C2 position) forces the pyrrolidine ring out of coplanarity
with the benzene ring, but rapid ring inversion typically results in simplified aliphatic signals at
room temperature.

H NMR (400 MHz, CDCI
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Shielded by
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Nitrogen.
N Broadening ma
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occur due to
rotation

restriction.

- Typical cyclic
Pyr 1.90 - 2.05 Multiplet 4H ypieat &ye
alkane region.

C NMR (100 MHz, CDCI

e Aromatic Carbons:

148.5 (C-N), 133.2 (C-Cl), 128.5 (C-Cl), 127.1, 123.5, 118.2.

o Note: The C-N carbon is significantly deshielded. The two C-Cl carbons appear distinct
due to the asymmetric substitution relative to the nitrogen.

 Aliphatic Carbons:
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52.1 (Pyr-
), 25.8 (Pyr-
).
B. Mass Spectrometry (MS)

The presence of two chlorine atoms imparts a distinct isotopic signature that serves as a
primary validation tool.

 |lonization Mode: Electron Impact (El, 70 eV) or ESI+.
e Molecular lon (M
):
215 (100%), 217 (64%), 219 (10%).
o Diagnostic: The 9:6:1 peak height ratio is characteristic of a Cl
system.
» Base Peak: Often

160 (Loss of pyrrolidine ring fragments or C

H

).

e Fragmentation Pathway:
o M
(215): Parent ion.
o [M-Cl]
(180): Loss of one chlorine atom (common in polychlorinated aromatics).

o [M-C
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: Retro-Diels-Alder type fragmentation of the pyrrolidine ring.

MS Fragmentation Logic

Molecular lon (M+)
m/z 215/217/219
(CI2 Pattern)

- Cl radical \- Ethylene

Fragment B
[M - C2H4]+
(Pyrrolidine Cleavage)

N-fragment

Fragment A
[M - Cl]+
m/z ~180

Aryl Cation
[C6H3CI2]+

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for 1-(2,3-dichlorophenyl)pyrrolidine under El
conditions.

C. Infrared Spectroscopy (FT-IR)

e 3050-3000 cm

: C-H stretch (Aromatic).

e 2980-2850 cm

: C-H stretch (Aliphatic, pyrrolidine ring).

e No Band at 3400 cm

: Absence of N-H stretch confirms tertiary amine (distinguishes from aniline precursor).
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e 1580, 1470 cm

: C=C Aromatic ring stretch.
e 1050-1000 cm
: C-N stretch (Aryl-Alkyl amine).

e 780-750 cm

: C-Cl stretch (strong bands, characteristic of polychlorinated benzenes).

Quality Control & Impurity Profiling

When analyzing data for drug development, distinguishing the target from potential impurities is
critical.

Impurity Origin Spectroscopic Distinctions

IR: Strong N-H doublets
(3400/3300 cm

2,3-Dichloroaniline Starting Material ). NMR: Broad singlet

exchangeable proton (~4.0

ppm).

MS: M+ = 279 (Br-containing).
Mono-alkylated intermediate Incomplete Rxn NMR: Asymmetry in aliphatic

region.

NMR: Piperazine has two

distinct triplet-like signals (or
2,3-DCPP (Piperazine analog)  Analog broad singlets) for 8 protons,

vs. pyrrolidine's 4+4 multiplet

pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-
(2,3-Dichlorophenyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-1-2-3-dichlorophenyl-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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